1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone
Overview
Description
1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone is an organic compound that belongs to the class of indenones It features a hydroxy group attached to an indanone structure, which is a fused bicyclic ring system consisting of a benzene ring fused to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone can be synthesized through several methods. One common approach involves the oxidation of 1-(2,3-dihydro-1H-inden-1-yl)ethanol using oxidizing agents such as chromium trioxide in acetic acid . The reaction is typically carried out at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: 1-(1-Oxo-2,3-dihydro-1H-inden-1-yl)ethanone, carboxylic acids.
Reduction: 1-(2,3-Dihydro-1H-inden-1-yl)ethanol, hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the indanone structure can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
2,3-Dihydro-1H-inden-1-one: Shares the indanone structure but lacks the hydroxy group.
1-(2,3-Dihydro-1H-inden-1-yl)ethanol: Similar structure with a hydroxy group on the ethanone side chain.
1-(1-Oxo-2,3-dihydro-1H-inden-1-yl)ethanone: Oxidized form of the compound with a ketone group.
Uniqueness: 1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone is unique due to the presence of both the hydroxy group and the indanone structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(1-hydroxy-2,3-dihydroinden-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(12)11(13)7-6-9-4-2-3-5-10(9)11/h2-5,13H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOKXRGBXLKHGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583105 | |
Record name | 1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109327-83-5 | |
Record name | 1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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